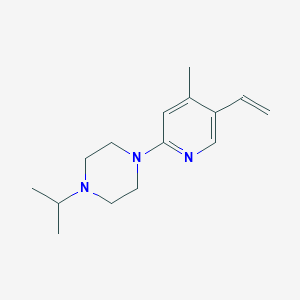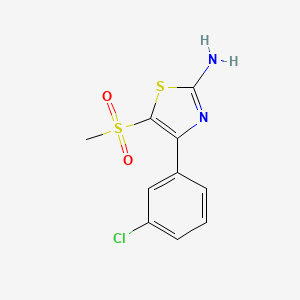
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9ClN2O2S2 It is known for its unique structure, which includes a thiazole ring substituted with a chlorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Substitution Reactions: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the thiazole ring.
Sulfonylation: The methylsulfonyl group is added via sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques like microwave-assisted synthesis or catalytic processes to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to various biological effects.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(3-Chlorophenyl)thiazol-2-amine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
5-(Methylsulfonyl)thiazol-2-amine:
4-Phenyl-5-(methylsulfonyl)thiazol-2-amine: Substitutes the chlorophenyl group with a phenyl group, leading to variations in its chemical behavior and biological activity.
Properties
Molecular Formula |
C10H9ClN2O2S2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
YHSQPJFTQSBHTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


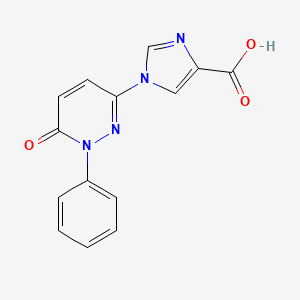
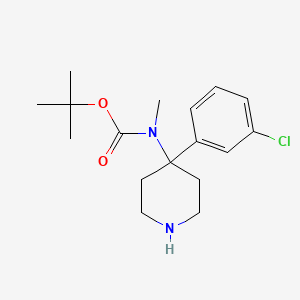
![2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11789076.png)

![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)



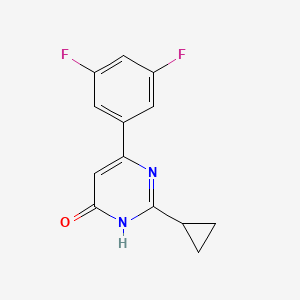

![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)
